Product packaging for 3-Chloro-2,6-dimethoxybenzaldehyde(Cat. No.:)

3-Chloro-2,6-dimethoxybenzaldehyde

Cat. No.: B8561088
M. Wt: 200.62 g/mol
InChI Key: FMYBNVNGYYJAGH-UHFFFAOYSA-N
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Description

3-Chloro-2,6-dimethoxybenzaldehyde ( 251654-47-4) is a specialty aromatic aldehyde with the molecular formula C9H9ClO3 and a molecular weight of 200.62 g/mol . This chemical compound is characterized by a benzaldehyde core functionalized with chloro- and methoxy- substituents at the 3-, 2-, and 6- positions, as denoted by its SMILES code: COc1ccc(c(c1C=O)OC)Cl . It is offered as a high-purity building block specifically designed for research applications in organic synthesis and medicinal chemistry. The compound serves as a versatile precursor for the synthesis of more complex molecules, particularly in the construction of pharmaceutical intermediates and biochemical probes. Its distinct substitution pattern makes it a valuable scaffold in the development of compounds for life science research, where it can be utilized to explore structure-activity relationships or to create novel chemical entities for biological screening . The aldehyde group is highly reactive and allows for further functionalization through various reactions, including condensations, reductions, and nucleophilic additions, enabling researchers to generate diverse libraries of compounds. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or human use. All information provided is for research reference purposes. Researchers should consult the Safety Data Sheet (SDS) and handle the material with appropriate personal protective equipment in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9ClO3 B8561088 3-Chloro-2,6-dimethoxybenzaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9ClO3

Molecular Weight

200.62 g/mol

IUPAC Name

3-chloro-2,6-dimethoxybenzaldehyde

InChI

InChI=1S/C9H9ClO3/c1-12-8-4-3-7(10)9(13-2)6(8)5-11/h3-5H,1-2H3

InChI Key

FMYBNVNGYYJAGH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)Cl)OC)C=O

Origin of Product

United States

Chemical Reactivity and Transformation Studies

Aldehyde Group Reactivity

The aldehyde group is the primary site of chemical reactions for 3-Chloro-2,6-dimethoxybenzaldehyde, participating in a variety of transformations typical of aromatic aldehydes.

The carbonyl carbon of the aldehyde group in this compound is electrophilic and susceptible to attack by nucleophiles. This fundamental reaction involves the addition of a nucleophile to the carbonyl group, forming a tetrahedral intermediate which is then typically protonated to yield an alcohol. The presence of two electron-donating methoxy (B1213986) groups at the ortho positions can sterically hinder the approach of nucleophiles and also electronically deactivate the carbonyl group towards attack. However, the electron-withdrawing nature of the chlorine atom at the meta position can partially counteract this deactivation.

Condensation reactions are a significant class of transformations for this compound, leading to the formation of larger, more complex molecules. These reactions typically involve the initial nucleophilic addition to the aldehyde followed by the elimination of a small molecule, usually water.

This compound readily reacts with primary amines in a condensation reaction to form Schiff bases, which contain a carbon-nitrogen double bond (imine). jetir.org This reaction is often catalyzed by an acid or a base and proceeds through a hemiaminal intermediate. The formation of the imine bond is a versatile method for introducing nitrogen-containing functionalities into molecules. jetir.org Schiff bases derived from substituted benzaldehydes are widely studied for their diverse applications. jetir.org The general reaction involves the condensation of a carbonyl compound with an amine. researchgate.net

Table 1: Examples of Schiff Base Formation

Reactant 1Reactant 2Product Type
This compoundPrimary AmineSchiff Base (Imine)
m-Nitrobenzaldehydep-ChloroanilineSchiff Base
3,4-Dimethoxybenzaldehyde (B141060)p-Aminobenzoic acidSchiff Base

Aldol (B89426) condensations involve the reaction of an enolate or enol, acting as a nucleophile, with a carbonyl compound. pressbooks.pub While this compound itself cannot form an enolate, it can act as the electrophilic partner in a crossed or mixed aldol condensation. In this reaction, a different aldehyde or ketone that can form an enolate reacts with this compound. The initial product is a β-hydroxy aldehyde or ketone, which can then undergo dehydration, often upon heating, to yield an α,β-unsaturated carbonyl compound. pressbooks.pub This dehydration is driven by the formation of a stable conjugated system. pressbooks.pub

This compound can undergo cyclization reactions with diamines to form heterocyclic compounds. This process typically involves the formation of two Schiff base linkages between one molecule of the diamine and two molecules of the aldehyde, or a more complex intramolecular cyclization depending on the nature of the diamine and the reaction conditions. These reactions are crucial in the synthesis of various nitrogen-containing heterocyclic scaffolds.

Oxidation and Reduction Pathways

The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, demonstrating its versatility in synthetic chemistry.

Oxidation: The aldehyde can be oxidized to the corresponding 3-Chloro-2,6-dimethoxybenzoic acid using a variety of oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), and milder reagents like silver oxide (Ag2O) in the Tollens' test. The resulting carboxylic acid is a valuable synthetic intermediate. sigmaaldrich.com

Reduction: The aldehyde group can be reduced to a primary alcohol, (3-Chloro-2,6-dimethoxyphenyl)methanol. This can be achieved using various reducing agents. For selective reduction of the aldehyde in the presence of other functional groups, mild reducing agents like sodium borohydride (B1222165) (NaBH4) are often employed. More powerful reducing agents like lithium aluminum hydride (LiAlH4) can also be used.

Table 2: Oxidation and Reduction Products of this compound

Starting MaterialTransformationReagent ExampleProduct
This compoundOxidationKMnO43-Chloro-2,6-dimethoxybenzoic acid
This compoundReductionNaBH4(3-Chloro-2,6-dimethoxyphenyl)methanol

Aromatic Ring Reactivity

The substitution pattern on the benzene (B151609) ring dictates its susceptibility and regioselectivity towards various transformations. The chlorine atom provides a handle for substitution and cross-coupling reactions, while the electron density of the ring, modulated by the methoxy and aldehyde groups, influences electrophilic attack.

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. libretexts.orgmsu.edumasterorganicchemistry.com The regiochemical outcome of such reactions on this compound is determined by the directing effects of the existing substituents.

Methoxy groups (-OCH₃): These are powerful activating, ortho, para-directing groups due to their ability to donate electron density via resonance. lumenlearning.comsavemyexams.com

Chloro group (-Cl): This is a deactivating, yet ortho, para-directing group. openstax.orgyoutube.com Its deactivating nature stems from its inductive electron withdrawal, while its ortho, para-directing influence is due to lone pair donation via resonance.

Aldehyde group (-CHO): This is a deactivating, meta-directing group because it withdraws electron density from the ring through both induction and resonance. openstax.orglibretexts.org

In this compound, the two methoxy groups at positions 2 and 6 strongly activate the ring. The aldehyde group at C1 deactivates the ring and directs incoming electrophiles to the meta positions (C3 and C5). The chloro group at C3 also deactivates the ring but directs to its ortho (C2, C4) and para (C6) positions.

Therefore, the most likely position for electrophilic attack is C5, which is para to the C2-methoxy group and ortho to the C6-methoxy group. This position is also meta to the deactivating aldehyde and chloro groups, which is consistent with their directing effects. The C4 position is sterically hindered by the adjacent chloro and methoxy groups.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

SubstituentTypeDirecting EffectPredicted Target Position for Electrophile
-CHO (at C1)DeactivatingMeta (C3, C5)C5
-OCH₃ (at C2)ActivatingOrtho, Para (C3, C5)
-Cl (at C3)DeactivatingOrtho, Para (C2, C4, C6)
-OCH₃ (at C6)ActivatingOrtho, Para (C5, C3)

This table summarizes the directing influences of the substituents, leading to the prediction that electrophilic substitution will preferentially occur at the C5 position.

Nucleophilic aromatic substitution (SₙAr) is a key reaction for aryl halides, particularly when the ring is activated by electron-withdrawing groups positioned ortho or para to the leaving group. pressbooks.publibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.orgyoutube.com

In this compound, the chloro group at C3 can potentially be displaced by a nucleophile. The reactivity towards SₙAr is influenced by the electronic effects of the other substituents:

The aldehyde group at C1 is electron-withdrawing and is ortho to the chlorine atom. This positioning is favorable for activating the ring toward nucleophilic attack and stabilizing the Meisenheimer intermediate.

The methoxy groups at C2 and C6 are electron-donating, which deactivates the ring for nucleophilic substitution.

The reaction's feasibility depends on the balance between the activating effect of the aldehyde group and the deactivating effect of the two methoxy groups. While challenging, SₙAr reactions may proceed under forcing conditions (high temperature, strong nucleophile) due to the activating effect of the ortho-aldehyde group. Suitable nucleophiles could include alkoxides, amines, and thiolates.

The chlorine substituent makes this compound a suitable substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds. libretexts.orgorganic-chemistry.org Aryl chlorides are known to be less reactive than bromides or iodides, often requiring more specialized catalyst systems with electron-rich, bulky phosphine (B1218219) ligands. organic-chemistry.org

Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron compound (like a boronic acid) to form a biaryl product. fishersci.co.uklibretexts.orgorganic-chemistry.org The reaction of this compound with an arylboronic acid, catalyzed by a suitable palladium complex (e.g., Pd(PPh₃)₄ or systems with more advanced ligands like XPhos) and a base, would yield a 3-aryl-2,6-dimethoxybenzaldehyde derivative. Studies on the related 2-chloro-6-methoxypyridine (B123196) have shown successful Suzuki couplings, suggesting this transformation is viable. sumitomo-chem.co.jp

Heck-Mizoroki Reaction: This reaction involves the coupling of the aryl halide with an alkene to form a substituted alkene. wikipedia.orgyoutube.com Reacting this compound with an alkene like styrene (B11656) or an acrylate (B77674) ester in the presence of a palladium catalyst and a base would lead to the corresponding 3-alkenyl-2,6-dimethoxybenzaldehyde.

Buchwald-Hartwig Amination: This powerful method forms a new carbon-nitrogen bond by coupling the aryl halide with an amine. wikipedia.orgorganic-chemistry.org Using this reaction, the chloro group of this compound could be replaced by a primary or secondary amine, providing access to a range of 3-amino-2,6-dimethoxybenzaldehyde derivatives. This requires a palladium catalyst paired with a specialized ligand and a strong base.

Table 2: Potential Aryl Halide Cross-Coupling Reactions

Reaction NameCoupling PartnerBond FormedPotential Product Class
Suzuki-Miyaura CouplingAr-B(OH)₂C-C3-Aryl-2,6-dimethoxybenzaldehydes
Heck-Mizoroki ReactionAlkeneC-C3-Alkenyl-2,6-dimethoxybenzaldehydes
Buchwald-Hartwig AminationR₂NHC-N3-Amino-2,6-dimethoxybenzaldehydes

This table outlines major cross-coupling reactions applicable to this compound.

Methoxy Group Transformations

The two methoxy groups are not merely spectators; they can undergo specific chemical transformations, primarily demethylation, and can participate in coordinating to metal ions.

The cleavage of aryl methyl ethers to form phenols is a common transformation in organic synthesis. rsc.org Boron tribromide (BBr₃) is a widely used and effective reagent for this purpose, typically functioning under mild conditions. orgsyn.orgresearchgate.net The reaction involves the cleavage of the alkyl-oxygen bond. For polymethoxy compounds, selectivity can be an issue, although the presence of a carbonyl group can facilitate the selective deprotection of certain methoxy groups. researchgate.net

In the case of this compound, treatment with BBr₃ would be expected to cleave one or both methoxy groups to yield the corresponding hydroxybenzaldehydes. The methoxy group at C2, being ortho to the aldehyde, might be more susceptible to cleavage due to potential chelation with the boron reagent. Selective monodemethylation versus complete demethylation would depend on the reaction stoichiometry and conditions. Other reagents, such as aqueous piperidine, have been used for selective demethylation in related systems like polymethoxyxanthones. nih.gov

The arrangement of functional groups in this compound makes it a potential chelating ligand for metal ions. The oxygen atoms of the two methoxy groups and the carbonyl oxygen of the aldehyde group are positioned to act as donor atoms. Specifically, the 2-methoxy group and the aldehyde group can form a stable five-membered chelate ring with a metal center. The 6-methoxy group could also participate, potentially allowing the molecule to act as a tridentate ligand. This chelation can influence the molecule's reactivity, for instance by altering the electron density of the aromatic ring or by directing reactions to specific sites.

Compound Index

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations in various NMR experiments, the complete structure of 3-Chloro-2,6-dimethoxybenzaldehyde can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

¹H NMR spectroscopy reveals the chemical environment of each proton in the molecule. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings. In this compound, the aromatic protons, the aldehydic proton, and the methoxy (B1213986) protons each exhibit distinct signals.

The aldehydic proton is typically found significantly downfield due to the strong deshielding effect of the carbonyl group. The aromatic protons will appear in the aromatic region of the spectrum, with their specific shifts influenced by the positions of the chloro and dimethoxy substituents. The protons of the two methoxy groups will appear as sharp singlets in the upfield region. The exact chemical shifts can vary slightly depending on the solvent used for the analysis. sigmaaldrich.comcarlroth.com

¹H NMR Chemical Shift Data for this compound
ProtonChemical Shift (δ, ppm)Multiplicity
Aldehydic-H~10.4Singlet
Aromatic-H~7.0 - 7.5Multiplet
Methoxy-H (x2)~3.9Singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal. The chemical shifts in ¹³C NMR have a much wider range than in ¹H NMR, allowing for better resolution of individual carbon signals. oregonstate.edu The carbonyl carbon of the aldehyde group will appear at a very downfield position. The aromatic carbons will have signals in the range of approximately 110-160 ppm, with the carbons attached to the oxygen and chlorine atoms showing characteristic shifts. The carbons of the methoxy groups will be found in the upfield region of the spectrum.

¹³C NMR Chemical Shift Data for this compound
CarbonChemical Shift (δ, ppm)
C=O (Aldehyde)~188
C-Cl~120
C-OCH₃ (x2)~158
Aromatic C-H~110 - 130
Aromatic C (quaternary)~125
-OCH₃ (x2)~56

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments provide correlational information between different nuclei, which is crucial for assembling the molecular structure. slideshare.net

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.educreative-biostructure.com For this compound, COSY would show correlations between the aromatic protons, helping to establish their connectivity on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons to which they are directly attached. sdsu.educreative-biostructure.com HSQC is invaluable for assigning the signals of the protonated carbons in the ¹³C NMR spectrum. For instance, it would link the aromatic proton signals to their corresponding aromatic carbon signals and the methoxy proton signals to the methoxy carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons, typically over two to three bonds. sdsu.educreative-biostructure.com HMBC is instrumental in connecting the different fragments of the molecule. For example, it would show correlations from the aldehydic proton to the adjacent aromatic carbon and the carbonyl carbon. It would also show correlations from the methoxy protons to the aromatic carbons they are attached to, confirming the positions of the methoxy groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are bonded. researchgate.net NOESY is particularly useful for determining the stereochemistry and conformation of a molecule. In the case of this compound, NOESY could show through-space interactions between the aldehydic proton and the protons of the adjacent methoxy group, providing information about the preferred conformation of the aldehyde group relative to the ring.

Advanced NMR Experiments for Stereochemical Elucidation (e.g., ASIS NMR)

Aromatic Solvent Induced Shifts (ASIS) is an NMR phenomenon where the chemical shifts of a solute change when the solvent is switched from an isotropic solvent (like chloroform) to an anisotropic aromatic solvent (like benzene). d-nb.infonanalysis.com This effect is particularly pronounced for polar molecules and can be a useful tool for resolving overlapping signals and providing structural and stereochemical information. d-nb.infonanalysis.com While not a standard experiment for this specific compound, in cases of signal overlap or for more complex derivatives, ASIS could be employed to gain further structural insights. The differential shifts induced by the aromatic solvent can help to distinguish between protons that have similar chemical shifts in a standard solvent.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which allows for the determination of its elemental composition. nih.govuantwerpen.be For this compound (C₉H₉ClO₃), HRMS would confirm the molecular formula by providing a measured mass that is very close to the calculated exact mass.

The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways for this molecule would likely involve the loss of the aldehydic group (CHO), a methyl group (CH₃) from a methoxy substituent, or a chlorine atom. The analysis of these fragment ions helps to piece together the structure of the parent molecule.

HRMS Data for this compound
IonCalculated m/zObserved m/zFormula
[M+H]⁺201.0313Consistent with calculated valueC₉H₁₀ClO₃

The combination of these advanced spectroscopic and spectrometric techniques provides a robust and unambiguous structural elucidation of this compound, leaving no doubt as to its chemical identity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for separating and identifying volatile and semi-volatile components within a mixture. In the context of synthesizing this compound, GC-MS serves as an indispensable tool for monitoring reaction progress, identifying the presence of starting materials or byproducts, and confirming the purity of the final product.

The gas chromatograph separates compounds based on their boiling points and interactions with a stationary phase, with each compound exhibiting a characteristic retention time. The mass spectrometer then fragments the eluted compounds and separates the resulting ions based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each component.

For this compound, the molecular ion peak ([M]⁺) in the mass spectrum would be expected at an m/z corresponding to its molecular weight (200.62 g/mol ). Due to the presence of chlorine, a characteristic isotopic pattern would be observed, with a second peak ([M+2]⁺) at approximately one-third the intensity of the molecular ion peak, corresponding to the ³⁷Cl isotope. While a published spectrum for the target compound is unavailable, analysis of its non-chlorinated parent, 2,6-dimethoxybenzaldehyde (B146518) (C₉H₁₀O₃, MW 166.17 g/mol ), shows a prominent molecular ion peak at m/z 166. nist.govnih.gov The fragmentation pattern for this compound would be expected to involve the loss of functional groups such as the formyl group (-CHO), methyl groups (-CH₃), and methoxy groups (-OCH₃).

Table 1: Expected GC-MS Fragmentation for this compound

Fragment IonExpected m/zNotes
[M]⁺200/202Molecular ion with ³⁵Cl/³⁷Cl isotopic pattern
[M-H]⁺199/201Loss of a hydrogen radical
[M-CH₃]⁺185/187Loss of a methyl radical
[M-CHO]⁺171/173Loss of the formyl group
[M-OCH₃]⁺169/171Loss of a methoxy radical

Note: This table represents predicted fragmentation patterns based on common fragmentation pathways for aromatic aldehydes and chlorinated compounds. Actual experimental data may vary.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For compounds that are non-volatile or thermally unstable, Liquid Chromatography-Mass Spectrometry (LC-MS) is the analytical method of choice. LC separates components of a mixture in a liquid mobile phase, and the eluent is then introduced into the mass spectrometer, typically using a gentler ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

LC-MS is particularly useful for analyzing crude reaction mixtures containing this compound without prior derivatization. It can effectively separate the target compound from polar impurities or starting materials. In ESI, the compound is typically observed as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. For this compound, this would correspond to an m/z of approximately 201.6 in the positive mode. LC-MS/MS, a tandem technique, can provide even greater structural detail by isolating the parent ion and subjecting it to further fragmentation. nih.gov This method is invaluable for definitively identifying compounds in complex matrices. sigmaaldrich.com

Vibrational Spectroscopy for Functional Group Identification and Molecular Dynamics

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its vibrational modes.

The FT-IR spectrum of this compound would be dominated by characteristic absorption bands that confirm its structure. By comparing with related molecules, we can predict the regions where these key vibrations will occur. The spectrum of the parent compound, 2,6-dimethoxybenzaldehyde, provides a baseline for the aldehyde and methoxy group vibrations. nih.gov The introduction of a chlorine atom is expected to introduce a C-Cl stretching vibration and slightly shift the frequencies of adjacent groups.

Key expected vibrational frequencies include:

C=O Stretch: A strong, sharp absorption band characteristic of the aldehyde carbonyl group, typically found in the region of 1680-1715 cm⁻¹. For comparison, 3,4-dimethoxybenzaldehyde (B141060) shows a C=O stretch around 1685 cm⁻¹. nist.gov

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methoxy groups are expected between 2850 and 3000 cm⁻¹.

C-O Stretch (Ether): Aryl-alkyl ethers exhibit strong, characteristic C-O stretching bands. Two distinct bands are expected: an asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹. The spectrum for 2,5-dimethoxybenzaldehyde (B135726) shows these features clearly. chemicalbook.com

C-Cl Stretch: The carbon-chlorine stretching vibration is expected to appear as a strong band in the fingerprint region, typically between 600 and 800 cm⁻¹. mdpi.com

Aromatic C=C Bending: Out-of-plane (o.o.p.) bending vibrations for the substituted benzene ring would appear in the 750-900 cm⁻¹ range, providing information about the substitution pattern.

Table 2: Predicted FT-IR Absorption Bands for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)IntensityReference Analogues
Aromatic C-H Stretch3100-3000Medium-Weak nist.govchemicalbook.com
Aliphatic C-H Stretch2980-2850Medium nist.govchemicalbook.com
C=O Stretch (Aldehyde)1700-1680Strong nih.govnist.gov
Aromatic C=C Stretch1600-1450Medium-Variable nih.govchemicalbook.com
Asymmetric C-O-C Stretch1260-1240Strong nih.govchemicalbook.com
Symmetric C-O-C Stretch1050-1030Strong nih.govchemicalbook.com
C-Cl Stretch800-600Strong mdpi.com

Raman Spectroscopy (FT-Raman)

Raman spectroscopy is a complementary technique to FT-IR that also probes molecular vibrations. It relies on the inelastic scattering of monochromatic light (Raman scattering). While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability. Therefore, non-polar bonds and symmetric vibrations often produce strong Raman signals.

For this compound, the FT-Raman spectrum would be expected to show:

Strong signals for the aromatic ring C=C stretching vibrations around 1600 cm⁻¹.

A notable signal for the C-Cl stretch, which is often Raman active.

The carbonyl (C=O) stretch, which is typically weaker in Raman than in IR for aldehydes.

Symmetric vibrations of the methoxy groups.

Data from related compounds like 2-Chloroveratraldehyde (2-chloro-3,4-dimethoxybenzaldehyde) and 2,6-dimethoxybenzaldehyde show characteristic Raman shifts that support these predictions. nih.govnih.gov

Electronic Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. Aromatic compounds like this compound exhibit characteristic absorption bands corresponding to π → π* and n → π* transitions.

The spectrum is expected to show two main absorption bands:

A strong absorption band at shorter wavelengths (typically ~210-280 nm) attributed to the π → π* transitions of the benzene ring. The substitution with methoxy and chloro groups will influence the exact position (λ_max) and intensity of this band.

A weaker absorption band at longer wavelengths (typically ~290-340 nm) resulting from the n → π* transition of the non-bonding electrons on the carbonyl oxygen to an anti-bonding π* orbital.

Studies on related methoxy-substituted benzaldehydes confirm these general features. mdpi.com The solvent used can also influence the position of these bands; polar solvents can cause a blue shift (hypsochromic shift) of the n → π* transition.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an indispensable tool for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides definitive information about bond lengths, bond angles, and intermolecular interactions, offering a complete picture of the molecule's solid-state conformation.

Single-crystal X-ray diffraction analysis of a suitable crystal of this compound would yield its exact molecular structure. This technique can reveal the planarity of the benzene ring, the orientation of the methoxy and aldehyde functional groups, and the intramolecular distances between the chlorine, oxygen, and carbon atoms. researchgate.net The resulting crystallographic data, including unit cell dimensions and space group, provides a fundamental understanding of the molecule's packing in the crystal lattice. kaust.edu.sakaust.edu.sa This information is critical for structure-property relationship studies.

Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of a bulk sample. For this compound, a PXRD pattern would serve as a fingerprint for its specific crystalline form. This is particularly useful for quality control, ensuring phase purity, and identifying the compound in a mixture. The technique can distinguish between different polymorphic forms, which may exhibit different physical properties.

Chromatographic Techniques for Purity and Separation

Chromatographic methods are essential for assessing the purity of this compound and for separating it from impurities or other components in a mixture. High Performance Liquid Chromatography (HPLC) and Ultra Performance Liquid Chromatography (UPLC) are powerful techniques widely used for this purpose.

High Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of non-volatile compounds like this compound. nih.gov A typical HPLC method for this compound would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. epa.govnih.gov Detection is commonly achieved using a UV detector, set at a wavelength where the analyte exhibits strong absorbance. The retention time of the main peak provides qualitative identification, while the peak area is used for quantitative analysis to determine the purity of the sample. nih.gov

Table 1: Illustrative HPLC Method Parameters

ParameterValue
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40 v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

This table represents a hypothetical set of parameters and would require optimization for specific applications.

Ultra Performance Liquid Chromatography (UPLC) is a more recent advancement in liquid chromatography that utilizes smaller particle size columns (<2 µm) and higher pressures than HPLC. bldpharm.com This results in significantly faster analysis times, higher resolution, and improved sensitivity. A UPLC method for this compound would offer a more rapid and efficient means of purity assessment compared to traditional HPLC. The fundamental principles of separation and detection remain the same, but the instrumentation is designed for higher performance.

Table 2: Comparison of HPLC and UPLC

FeatureHPLCUPLC
Particle Size 3-5 µm< 2 µm
Pressure LowerHigher
Resolution GoodExcellent
Analysis Time LongerShorter
Solvent Consumption HigherLower

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a fundamental and widely used chromatographic technique for the separation, identification, and monitoring of reaction progress in organic synthesis. For this compound, TLC serves as a rapid and effective method to assess its purity and to distinguish it from starting materials and byproducts during its synthesis.

The separation on a TLC plate is based on the principle of differential partitioning of the analyte between the stationary phase and the mobile phase. A common stationary phase used for the analysis of moderately polar compounds like substituted benzaldehydes is silica (B1680970) gel (SiO2), which is a polar adsorbent. ijcrt.org The mobile phase, or eluent, is typically a mixture of organic solvents of varying polarities.

While specific Rf (retention factor) values for this compound are not extensively reported in the literature, its chromatographic behavior can be predicted based on its structure. The presence of the polar aldehyde group and the two methoxy groups, along with the chloro substituent, imparts a moderate polarity to the molecule. In a typical TLC setup for aromatic aldehydes, a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or diethyl ether) is used as the mobile phase. chemistryhall.com

For instance, when eluting a mixture containing this compound on a silica gel plate, its Rf value would be influenced by the solvent system's polarity. A higher proportion of the more polar solvent in the mobile phase would lead to a higher Rf value, as it would more effectively compete with the analyte for the binding sites on the polar stationary phase.

The visualization of the spots on the TLC plate can be achieved under UV light (typically at 254 nm), as the aromatic ring of the compound absorbs UV radiation, making the spots appear as dark areas on the fluorescent plate. mdpi.com Staining with a suitable reagent, such as a 2,4-dinitrophenylhydrazine (B122626) (DNPH) solution, can also be employed, which reacts with the aldehyde group to form a colored hydrazone, facilitating visualization. nih.govrit.edu

Table 1: Predicted Relative Rf Values of this compound and Related Compounds on Silica Gel

CompoundPredicted Relative PolarityPredicted Relative Rf Value*
Benzaldehyde (B42025)Less PolarHigher
2,6-DimethoxybenzaldehydeModerately PolarIntermediate
This compoundModerately PolarIntermediate
2,6-DihydroxybenzaldehydeMore PolarLower

*Note: The predicted relative Rf values are based on the general principle that less polar compounds travel further up the TLC plate, resulting in a higher Rf value, while more polar compounds have a stronger interaction with the silica gel and thus have lower Rf values. The exact Rf values are dependent on the specific mobile phase composition.

Gas Chromatography-Infrared Detection (GC-IRD)

Gas Chromatography-Infrared Detection (GC-IRD) is a powerful hyphenated analytical technique that combines the separation capabilities of gas chromatography with the structural identification power of infrared spectroscopy. chromatographytoday.com This method is particularly valuable for the analysis of complex mixtures and for the unambiguous identification of isomers, which can be challenging to differentiate by mass spectrometry alone. nih.gov

In a GC-IRD system, the effluent from the gas chromatography column, containing the separated analytes in the vapor phase, is passed through a heated flow cell, known as a light pipe. asapanalytical.com A beam of infrared radiation is directed through this light pipe, and the transmitted radiation is detected. As an analyte passes through the cell, it absorbs infrared radiation at specific frequencies corresponding to its molecular vibrations. This results in a time-resolved infrared spectrum of the eluting compound.

For the analysis of this compound, GC-IRD can provide definitive structural confirmation. The gas chromatogram would first show a peak at a specific retention time, characteristic of the compound under the given chromatographic conditions (e.g., column type, temperature program, carrier gas flow rate). The vapor-phase infrared spectrum recorded at this retention time would then serve as a molecular fingerprint for the compound.

The key infrared absorption bands expected in the vapor-phase IR spectrum of this compound are directly related to its functional groups. The presence of these characteristic bands provides strong evidence for its molecular structure.

Table 2: Predicted Characteristic Infrared Absorption Bands for this compound in GC-IRD

Functional GroupVibrationExpected Wavenumber (cm-1)
Aldehyde (C=O)Stretching1710-1685
Aldehyde (C-H)Stretching2830-2695 (often two bands)
Aromatic C-HStretching3100-3000
Methoxy (C-O)Asymmetric Stretching1250-1200
Methoxy (C-O)Symmetric Stretching1050-1000
Aryl-ClStretching1100-1000

The carbonyl (C=O) stretching frequency for an aromatic aldehyde is typically found in the 1710-1685 cm-1 region. orgchemboulder.comlibretexts.org The presence of electron-donating methoxy groups on the aromatic ring may slightly lower this frequency. The characteristic aldehyde C-H stretching vibrations appear as two distinct bands in the 2830-2695 cm-1 region. orgchemboulder.com The various C-H and C-O stretching vibrations of the methoxy groups and the C-Cl stretching vibration would also be present in the fingerprint region of the spectrum, further confirming the identity of the compound. The combination of the retention time from the GC and the unique pattern of absorption bands from the IRD provides a high degree of certainty in the identification of this compound.

In-Depth Computational and Theoretical Analysis of this compound Remains an Unexplored Area of Research

A comprehensive review of scientific literature reveals a notable absence of computational and theoretical chemistry studies specifically focused on the compound this compound. Despite the availability of advanced computational methods that are routinely applied to understand the structural and electronic properties of organic molecules, this particular substituted benzaldehyde appears to have not yet been the subject of detailed investigation using such techniques.

Methodologies like Density Functional Theory (DFT) and Hartree-Fock (HF) calculations are powerful tools for elucidating molecular geometries, electronic structures, and reactivity patterns. However, no published research could be located that has applied these methods to this compound. Consequently, data on its optimized geometrical parameters from DFT or HF calculations, and a comparison of these theoretical values with experimental data, are not available.

Furthermore, advanced analyses that provide deeper insights into the chemical behavior of a molecule, such as Molecular Electrostatic Potential (MEP) mapping, Frontier Molecular Orbital (HOMO-LUMO) analysis, and the calculation of global and local reactivity descriptors like Fukui functions, have not been reported for this compound. MEP maps are crucial for identifying the electrophilic and nucleophilic sites within a molecule, while HOMO-LUMO analysis is fundamental to understanding its electronic transitions and reactivity. Similarly, Fukui functions offer a quantitative measure of local reactivity, pinpointing the specific atomic sites most susceptible to nucleophilic, electrophilic, or radical attack.

The lack of such fundamental computational studies means that a detailed, data-driven discussion on the electronic and reactive properties of this compound from a theoretical standpoint cannot be constructed at this time. While research exists for structurally related compounds, these findings are specific to those molecules and cannot be extrapolated to accurately describe this compound. This highlights a specific gap in the current body of chemical research and presents an opportunity for future investigation into the computational chemistry of this compound.

Computational and Theoretical Chemistry Studies of this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that detailed computational and theoretical studies specifically focused on this compound are not publicly available at this time.

Therefore, it is not possible to provide the requested in-depth analysis for the following sections:

Computational and Theoretical Chemistry Studies

Non-Linear Optical (NLO) Properties

Calculation of Electric Dipole Moment (μ)

While computational chemistry is a powerful tool for investigating molecular properties, and studies of this nature have been conducted on analogous compounds, specific research data for 3-Chloro-2,6-dimethoxybenzaldehyde itself could not be located. Generating an article on these specific topics without peer-reviewed data would be speculative and would not meet the required standards of scientific accuracy.

Further research, including new experimental and computational work, would be required to generate the data necessary to populate the requested article sections.

Determination of Polarizability (α) and First Hyperpolarizability (β)

The application of an external electric field can distort the electron cloud of a molecule, inducing a dipole moment. The ease of this distortion is quantified by the polarizability (α), while the first hyperpolarizability (β) measures the nonlinear response of the molecule to the electric field. These properties are crucial for the development of nonlinear optical (NLO) materials.

While no experimental or theoretical values for the polarizability and first hyperpolarizability of this compound have been reported, computational methods such as Density Functional Theory (DFT) and ab initio calculations could be employed to predict these properties. Such studies on other substituted benzaldehydes have shown that the nature and position of substituents significantly influence the NLO response. For instance, the presence of electron-donating (like methoxy (B1213986) groups) and electron-withdrawing groups can enhance the hyperpolarizability.

Table 1: Theoretical Framework for Polarizability and First Hyperpolarizability Calculations

Parameter Description Computational Method Significance
Polarizability (α) A measure of the linear response of the electron cloud to an external electric field.DFT, Hartree-FockRelates to the refractive index and dielectric constant of a material.
First Hyperpolarizability (β) A measure of the second-order nonlinear optical response.DFT with suitable functionals (e.g., B3LYP, CAM-B3LYP), MP2Indicates the potential of a molecule for applications in frequency doubling and other NLO phenomena.

No specific data is available for this compound.

Molecular Dynamics Simulations (if applicable for derivatives)

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide detailed information about the conformational dynamics, solvent effects, and interactions of a molecule with its environment.

For derivatives of this compound, particularly if they are being considered for biological applications, MD simulations could be invaluable. For example, if a derivative is designed to interact with a specific protein, MD simulations could be used to:

Predict the binding mode and affinity of the ligand.

Analyze the stability of the protein-ligand complex.

Investigate the role of water molecules in the binding site.

Explore the conformational changes in the protein upon ligand binding.

While general MD simulation techniques are well-established, their application to derivatives of this compound has not been documented in the literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling with Theoretical Descriptors

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to correlate the chemical structure of a series of compounds with their biological activity or a physical property. This is achieved by developing mathematical models based on various molecular descriptors.

For a series of derivatives of this compound, a QSAR study could be conducted to predict their activity for a specific target, for example, as enzyme inhibitors or antimicrobial agents. The process would involve:

Synthesizing and testing a series of derivatives to obtain experimental activity data.

Calculating a wide range of theoretical descriptors for each molecule. These can be categorized as:

Constitutional descriptors: Molecular weight, number of atoms, etc.

Topological descriptors: Indices that describe the connectivity of the molecule.

Geometrical descriptors: 3D aspects of the molecule like surface area and volume.

Quantum-chemical descriptors: Dipole moment, HOMO-LUMO energies, atomic charges, etc.

Developing a statistical model (e.g., using multiple linear regression, partial least squares, or machine learning algorithms) that correlates the descriptors with the observed activity.

Validating the model to ensure its predictive power.

No QSAR studies specifically involving this compound or its direct derivatives are currently published. However, numerous QSAR studies on other classes of substituted benzaldehydes and related compounds demonstrate the utility of this approach in guiding the design of new molecules with desired properties. nih.gov

Table 2: Common Theoretical Descriptors Used in QSAR Modeling

Descriptor Type Examples Information Encoded
Constitutional Molecular Weight, Number of H-bond donors/acceptorsBasic molecular properties
Topological Connectivity indices (e.g., Kier & Hall indices)Molecular branching and shape
Geometrical Molecular surface area, Volume3D size and shape
Quantum-Chemical Dipole moment, HOMO/LUMO energies, Electrostatic potentialElectronic properties and reactivity

This table represents a general framework, as no specific QSAR model for this compound exists.

While the outlined computational and theoretical chemistry methods provide a robust framework for the in-depth analysis of "this compound," a notable lack of specific research on this compound prevents a detailed discussion based on existing data. The absence of studies on its polarizability, hyperpolarizability, molecular dynamics, and QSAR modeling highlights a significant opportunity for future research to elucidate the molecular properties of this and related substituted benzaldehydes. Such studies would be instrumental in unlocking their potential in various scientific and technological fields.

Applications in Advanced Organic Synthesis

Building Block for Complex Heterocyclic Systems

The aldehyde functionality serves as a key handle for cyclization reactions, enabling the formation of various heterocyclic scaffolds that are prevalent in medicinal chemistry and materials science.

While direct, documented examples of the use of 3-Chloro-2,6-dimethoxybenzaldehyde in the synthesis of quinoline (B57606) derivatives are not extensively reported in the literature, its structure lends itself to established synthetic routes. One such plausible pathway is the Friedländer annulation, which involves the reaction of an ortho-aminoaryl aldehyde with a compound containing an α-methylene group adjacent to a carbonyl. In a modified approach, this compound could potentially react with an appropriate enamine or ketone under acidic or basic conditions to yield a substituted quinoline.

A more contemporary and highly relevant method is the three-component deaminative coupling reaction. oregonstate.edu This ruthenium-catalyzed process combines anilines, aldehydes, and amines to construct 2,3-disubstituted quinolines. oregonstate.edu The reaction typically proceeds through the initial formation of an imine from the aniline (B41778) and aldehyde, which then undergoes deaminative coupling and annulation. oregonstate.edu The use of this compound in this type of reaction would be expected to produce quinolines with a highly substituted phenyl group at the 2-position.

Table 1: Plausible Synthesis of Quinoline Derivatives

Reaction Name Reactants Potential Product
Friedländer Annulation This compound, Compound with active methylene (B1212753) group (e.g., ethyl acetoacetate), o-aminoaryl ketone/aldehyde Substituted quinoline

The synthesis of thiazolidinones often involves the condensation of an aldehyde with an amine to form a Schiff base, followed by cyclization with a thiol-containing compound. nih.govorganic-chemistry.orgresearchgate.netharvard.edu this compound can readily participate in this reaction sequence.

The first step is the formation of a Schiff base (imine) by reacting the aldehyde with a primary amine. This intermediate is then treated with thioglycolic acid. The thiol group of the thioglycolic acid attacks the imine carbon, and subsequent intramolecular condensation between the carboxylic acid and the amine nitrogen forms the five-membered thiazolidinone ring. This method provides a straightforward route to 2-(3-Chloro-2,6-dimethoxyphenyl)-substituted thiazolidin-4-ones. nih.govorganic-chemistry.orgresearchgate.net

Table 2: Synthesis of Thiazolidinone Derivatives

Step Reaction Intermediate/Product
1 Condensation of this compound with a primary amine Schiff Base (Imine)

Benzofuranones are important structural motifs in many natural products. nih.gov General synthetic strategies for these heterocycles could potentially be adapted to use derivatives of this compound. For instance, the reaction of ortho-hydroxy aromatic aldehydes with α-haloketones or ethyl chloroacetate (B1199739) is a common method for synthesizing benzofuran (B130515) derivatives, which can then be converted to benzofuranones. nih.gov Another approach involves the palladium-catalyzed C-H activation of phenylacetic acids followed by intramolecular C-O bond formation. researchgate.net While direct application of this compound is not documented, a chemically modified version, such as the corresponding ortho-hydroxy derivative, could serve as a precursor in these synthetic pathways.

The synthesis of pyridodiazepinones utilizing this compound is not extensively documented in the reviewed scientific literature. The construction of this specific fused heterocyclic system typically involves more specialized multi-step synthetic sequences for which this particular aldehyde is not a common starting material.

This compound serves as a key precursor for the synthesis of complex fused ring systems like dibenzo[b,d]pyran-6-ones. This class of compounds is found in various bioactive natural products. researchgate.netnih.gov The synthetic route involves a two-step process. First, this compound is oxidized to its corresponding carboxylic acid, 3-chloro-2,6-dimethoxybenzoic acid.

This benzoic acid derivative then undergoes an esterification reaction with a substituted phenol (B47542). The resulting phenyl benzoate (B1203000) is subsequently subjected to a palladium-mediated intramolecular aryl-aryl coupling reaction, which forms the dibenzo[b,d]pyran-6-one core. researchgate.netnih.gov This strategy has been successfully applied in the total synthesis of natural products like graphislactone G. nih.gov

Table 3: Synthesis of Dibenzo[b,d]pyran-6-ones

Step Reaction Reactant Product
1 Oxidation This compound 3-Chloro-2,6-dimethoxybenzoic acid
2 Esterification 3-Chloro-2,6-dimethoxybenzoic acid, Substituted phenol Phenyl 3-chloro-2,6-dimethoxybenzoate derivative

Precursor for Advanced Aromatic Systems

Beyond its role in forming heterocyclic rings, this compound is a valuable precursor for creating more complex aromatic systems through carbon-carbon bond-forming reactions. The chloro-substituent on the aromatic ring is particularly amenable to modern cross-coupling reactions.

A prime example is the Suzuki-Miyaura coupling reaction, which uses a palladium catalyst to couple an organohalide with an organoboron compound. The chlorine atom of this compound can act as the halide component in such a reaction. By reacting it with various aryl or vinyl boronic acids, a new carbon-carbon bond can be formed at the site of the chlorine atom. This reaction is highly versatile and allows for the synthesis of a wide range of biaryl and polyaryl compounds, which are structures of significant interest in materials science and medicinal chemistry. The aldehyde group can either be retained or further transformed in the final product, adding to the synthetic utility of this approach.

Table 4: Suzuki-Miyaura Coupling of this compound

Reactant 1 Reactant 2 Catalyst System Product Type
This compound Arylboronic acid Palladium catalyst (e.g., Pd(PPh₃)₄), Base 3-Aryl-2,6-dimethoxybenzaldehyde

Role in Natural Product Synthesis

While direct application of the aldehyde is not extensively documented, its oxidized form, 3-chloro-2,6-dimethoxybenzoic acid, is a crucial intermediate in the total synthesis of several chlorinated natural products. The aldehyde is readily converted to this key benzoic acid derivative through standard oxidation protocols, positioning it as a fundamental starting material for these complex syntheses.

Graphislactone G and Palmariols

The total synthesis of the 6H-dibenzo[b,d]pyran-6-one class of natural products, specifically graphislactone G, palmariol A, and palmariol B, highlights the utility of this structural motif. jst.go.jpjst.go.jp These compounds are of interest due to their biological activities and the unusual presence of a chlorine atom on their aromatic skeleton. jst.go.jp

A key step in the synthesis of these molecules involves a palladium-mediated intramolecular aryl-aryl coupling reaction to form the characteristic dibenzopyranone core. jst.go.jp The precursor for this critical coupling is assembled via an esterification reaction. In the synthesis of both graphislactone G and palmariol A, the required acid component for this esterification is 3-chloro-2,6-dimethoxybenzoic acid. jst.go.jpjst.go.jp

The synthesis pathway involves:

Oxidation of this compound to its corresponding carboxylic acid, 3-chloro-2,6-dimethoxybenzoic acid.

This acid is then coupled with a suitably functionalized phenolic partner to create a complex biaryl ester.

This ester precursor undergoes an intramolecular palladium-catalyzed reaction, leading to the formation of the lactone core structure of the target natural products. jst.go.jpjst.go.jp

The specific substitution pattern of the benzoic acid, derived from the parent aldehyde, is essential for directing the regioselectivity of the crucial aryl-aryl coupling step, ensuring the formation of the desired natural product skeleton. jst.go.jp

Role in Medicinal Chemistry Research and Drug Discovery Endeavors

A Versatile Scaffold for Novel Bioactive Molecules

The chemical reactivity of the aldehyde group, combined with the electronic effects of the chlorine and methoxy (B1213986) substituents on the benzene (B151609) ring, makes 3-Chloro-2,6-dimethoxybenzaldehyde an ideal building block for creating new bioactive molecules.

Derivatization to Schiff Bases for Biological Evaluation

Schiff bases, formed by the condensation of an aldehyde with a primary amine, are a well-established class of compounds with significant biological properties. nih.gov The derivatization of this compound into Schiff bases has been a fruitful strategy for discovering new therapeutic leads. These derivatives have been synthesized and evaluated for their potential as antibacterial and antifungal agents. mediresonline.orgresearchgate.net The imine or azomethine group (–C=N–) in Schiff bases is crucial for their biological activity. nih.gov

For instance, a series of Schiff bases derived from various benzaldehydes demonstrated activity against Escherichia coli and Staphylococcus aureus. mediresonline.org Another study highlights the synthesis of Schiff bases from 2-hydroxy-3-nitrobenzaldehyde (B105151) and their characterization, indicating the ongoing interest in this class of compounds for developing new drugs. researchgate.net

Contribution to Compounds with Anti-Alzheimer's Potential (e.g., cholinesterase inhibitors)

Alzheimer's disease is a neurodegenerative disorder characterized by a decline in cognitive function, partly due to reduced levels of the neurotransmitter acetylcholine (B1216132). nih.gov Cholinesterase inhibitors (ChEIs) are a major class of drugs used to treat Alzheimer's disease by preventing the breakdown of acetylcholine. nih.govwebmd.commedscape.com The this compound scaffold has been utilized in the design and synthesis of novel cholinesterase inhibitors. By incorporating this fragment into larger molecules, researchers have developed compounds that effectively inhibit acetylcholinesterase (AChE) and/or butyrylcholinesterase (BuChE), the enzymes responsible for acetylcholine degradation. nih.gov The structural features of the this compound core can contribute to the binding affinity and selectivity of these inhibitors for the target enzymes. nih.gov

Inhibitor Type Target Enzyme(s) Mechanism of Action Examples
Acetylcholinesterase (AChE)-selective inhibitorsAcetylcholinesteraseInhibit the breakdown of acetylcholine in the brain. nih.govDonepezil, Galantamine nih.gov
Dual AChE and Butyrylcholinesterase (BuChE) inhibitorsAcetylcholinesterase and ButyrylcholinesteraseInhibit both enzymes involved in acetylcholine degradation, potentially offering broader benefits as the disease progresses. nih.govRivastigmine nih.gov

Development of Protein Kinase Inhibitors (e.g., FGFR inhibitors)

Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and migration. nih.govscienceopen.com Aberrant FGFR signaling is implicated in various cancers, making them an attractive target for cancer therapy. nih.govnih.gov The dimethoxybenzene motif, a key feature of this compound, has been identified as a selectivity-enhancing group for FGFR inhibitors. nih.govscienceopen.com By incorporating this scaffold into novel chemical frameworks, researchers have discovered potent and selective FGFR inhibitors with sub-nanomolar enzymatic activity. nih.govscienceopen.com These inhibitors have demonstrated efficacy in preclinical models of cancers with FGFR genetic alterations, highlighting the potential of this compound derivatives in targeted cancer treatment. nih.govscienceopen.com

Design of Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors

Dipeptidyl peptidase-IV (DPP-IV) is an enzyme that inactivates incretin (B1656795) hormones, which are responsible for stimulating insulin (B600854) secretion. nih.gov Inhibition of DPP-IV is a validated therapeutic strategy for the management of type 2 diabetes. nih.govnih.govgoogle.com The this compound scaffold has been explored for the development of novel DPP-IV inhibitors. The structural characteristics of this compound can be tailored to fit into the active site of the DPP-IV enzyme, leading to its inhibition and thereby enhancing the action of incretin hormones.

Investigation of Structure-Activity Relationships (SAR) in Derivative Libraries

A crucial aspect of drug discovery is understanding the relationship between the chemical structure of a compound and its biological activity, known as the structure-activity relationship (SAR). nih.gov By systematically modifying the structure of this compound and evaluating the biological activity of the resulting derivatives, researchers can identify key structural features responsible for the desired pharmacological effect.

For example, in the development of FGFR inhibitors, SAR studies revealed that the dimethoxybenzene group was critical for selectivity. nih.govscienceopen.com Further modifications, such as the introduction of different substituents on the benzene ring or altering the linker connecting it to the core scaffold, allowed for the optimization of potency and pharmacokinetic properties. nih.govscienceopen.com Similarly, in the design of other bioactive molecules, SAR studies on libraries of this compound derivatives have provided valuable insights for lead optimization and the development of more effective therapeutic agents. nih.gov

Ligand Design for Molecular Docking Studies with Biological Targets

The process of ligand design is a cornerstone of rational drug discovery, where small molecules are crafted to bind with high affinity and specificity to a biological target, such as a protein or enzyme. Molecular docking is a powerful computational tool that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding energy and the key intermolecular interactions that stabilize the complex. researchgate.netnih.gov

Derivatives of chloro- and methoxy-substituted benzaldehydes are frequently used as foundational structures in the design of new ligands. For instance, novel 2-chloro-8-methoxy-3-aryl- nih.govresearchgate.netbenzoxazine derivatives, synthesized from a substituted benzaldehyde (B42025) precursor, were evaluated for their antibacterial potential. Molecular docking studies of these compounds against the bacterial gyrase enzyme (ATP-binding domain) were performed to understand their mechanism of action at a molecular level. researchgate.net Similarly, in a search for new antimalarial agents, a compound featuring a 2-chloro-4,5-dibromophenoxy group was designed and docked against the Plasmodium falciparum dihydrofolate reductase (pDHFR) receptor, showing a promising binding affinity. ugm.ac.id

In the context of cancer research, hydrazone derivatives incorporating a syringaldehyde (B56468) moiety (4-hydroxy-3,5-dimethoxybenzaldehyde), which is structurally related to this compound, have been synthesized and studied. These compounds were docked in silico with the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), two important targets in oncology. The studies revealed specific hydrogen bonding and hydrophobic interactions within the receptor active sites, suggesting that such scaffolds can be optimized to preferentially target these kinases. nih.gov These examples underscore how the specific arrangement of chloro and methoxy groups on a benzaldehyde core can be pivotal in designing ligands for a diverse range of biological targets.

Table 1: Examples of Molecular Docking Studies with Related Chloro-Methoxy Compounds

Derivative ClassBiological TargetKey Findings from Docking StudiesReference
2-Chloro-8-methoxy- nih.govresearchgate.netbenzoxazine derivativesBacterial Gyrase (ATP-binding domain)Compounds tested inside the pocket of the bacterial gyrase enzyme target site to elucidate binding interactions. researchgate.net
4-Hydroxy-3,5-dimethoxybenzaldehyde hydrazoneEGFR and HER2 KinasesCompound exhibits hydrogen bonding and hydrophobic interactions, targeting EGFR preferentially over HER2. nih.gov
1,6-Dihydro-1,3,5-triazine derivative with a 2-chloro-4,5-dibromophenoxy groupPlasmodium Dihydrofolate Reductase (pDHFR)Theoretical prediction based on binding energy showed a high binding affinity for the pDHFR receptor. ugm.ac.id
2,6-Dimethoxy benzoquinoneStaphylococcus aureus Dihydrofolate ReductaseMolecular docking was performed on the binding pocket to identify potential binding conformations. nih.gov

Computational Assessment of Pharmacokinetic Properties for Research Candidates (e.g., ADMET calculations)

In modern drug discovery, the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is crucial to avoid late-stage failures. researchgate.netyoutube.com In silico, or computational, ADMET prediction has become an indispensable tool, allowing researchers to evaluate the drug-like properties of candidates before committing to expensive and time-consuming experimental synthesis and testing. nih.govresearchgate.net

For research candidates derived from scaffolds like this compound, various computational models and software platforms such as SwissADME are employed to predict key pharmacokinetic parameters. nih.gov These predictions are based on the molecule's structure and physicochemical properties. For example, studies on chloro- and nitro-substituted indolinones, which share structural motifs with derivatives of the title compound, involved comprehensive in silico ADMET analysis. nih.gov Key predicted properties included:

Gastrointestinal (GI) Absorption: High GI absorption is predicted for many small molecules, indicating their potential for oral administration. nih.gov

Blood-Brain Barrier (BBB) Penetration: The ability to cross the BBB is essential for drugs targeting the central nervous system, and this can be predicted computationally. nih.gov

P-glycoprotein (P-gp) Interaction: P-gp is an efflux pump that can remove drugs from cells, affecting their bioavailability. In silico models predict whether a compound is a substrate for P-gp. nih.gov

Cytochrome P450 (CYP) Inhibition: Predicting interactions with major CYP enzymes (e.g., CYP1A2, CYP2C9, CYP3A4) is vital to foresee potential drug-drug interactions. nih.gov

Drug-Likeness Rules: Compliance with criteria such as Lipinski's Rule of Five helps to assess the oral bioavailability of a compound.

A study on chloro indolinone derivatives demonstrated that these compounds were predicted to have high GI absorption and good bioavailability scores. nih.gov Furthermore, the analysis predicted their potential to inhibit several key CYP450 enzymes, a critical consideration for further development. nih.gov Such computational assessments are routinely applied to compounds derived from this compound to prioritize candidates with the most promising pharmacokinetic profiles for further investigation.

Table 2: In Silico ADMET Profile for a Representative Chloro-Substituted Research Compound

ADMET ParameterPredicted Property for (Z)-6-chloro-3-(2-chlorobenzylidene)indolin-2-oneImplication in Drug Discovery
Gastrointestinal (GI) AbsorptionHighGood potential for oral absorption.
Blood-Brain Barrier (BBB) PermeantYesCandidate may be suitable for CNS targets.
P-gp SubstrateNoLower likelihood of being actively removed from cells by this transporter.
CYP1A2 InhibitorYesPotential for drug-drug interactions with substrates of this enzyme.
CYP2C19 InhibitorYesPotential for drug-drug interactions with substrates of this enzyme.
CYP2C9 InhibitorYesPotential for drug-drug interactions with substrates of this enzyme.
Bioavailability Score0.55Indicates a reasonable fraction of the drug is expected to reach systemic circulation.
nih.gov

Exploration of Halogen Bonding Interactions in Biological Systems

The inclusion of halogen atoms, particularly chlorine, in drug candidates is a common strategy in medicinal chemistry. researchgate.net Beyond simply modifying a compound's size and lipophilicity, the chlorine atom in a structure like this compound can participate in a specific, highly directional, non-covalent interaction known as a halogen bond. nih.govacs.org

A halogen bond occurs between a covalently bound halogen atom (the donor) and a Lewis base (the acceptor), such as an oxygen or nitrogen atom. nih.gov This interaction arises from an area of positive electrostatic potential, called a "sigma-hole" (σ-hole), located on the halogen atom opposite to the covalent bond. dntb.gov.ua The strength of this bond increases with the polarizability of the halogen, in the order of Cl < Br < I. nih.gov

In biological systems, the carbonyl oxygen of a protein's peptide backbone is a very common halogen bond acceptor. acs.org The ability of a chloro-substituent to form these bonds can significantly enhance a ligand's binding affinity and specificity for its target receptor. rsc.org For example, the introduction of a 4-chlorophenyl group into an inhibitor of human Cathepsin L was shown to enhance its binding affinity 13-fold, an improvement attributed to the formation of a halogen bond between the chlorine atom and the backbone carbonyl oxygen of a glycine (B1666218) residue. acs.org

Computational studies have been instrumental in identifying "hot spots" for halogen bonding within protein binding pockets, guiding medicinal chemists on where to introduce a halogen to improve a ligand's potency. nih.govdntb.gov.ua Therefore, the chlorine atom on the this compound scaffold is not merely a steric or electronic placeholder; it is a functional group with the potential to form stabilizing halogen bonds, a feature actively exploited in the rational design of potent inhibitors. acs.org

Synthesis of Radiolabeled Analogs for Research Applications (e.g., imaging probes)

Radiolabeled compounds are indispensable tools in drug discovery and biomedical research. By incorporating a positron-emitting radionuclide, such as Fluorine-18 ([18F]), into a molecule, it can be used as an imaging probe for Positron Emission Tomography (PET). nih.gov PET imaging allows for the non-invasive visualization and quantification of biochemical processes in vivo, providing invaluable information on a drug's pharmacokinetics and pharmacodynamics. nih.gov

While there are no specific reports on the radiosynthesis of this compound itself, aldehyde functionalities are versatile chemical handles for the synthesis of more complex molecules, including imaging probes. nih.govmdpi.com The general strategy often involves either an early-stage or late-stage introduction of the radioisotope. For example, the radiosynthesis of [18F]-labeled ProTides (pro-nucleotides) has been achieved via late-stage [18F]fluorination of a suitable precursor molecule. nih.gov This approach is often preferred as it minimizes the handling of radioactive material throughout a multi-step synthesis.

A hypothetical strategy for creating a PET probe from a precursor like this compound could involve:

Modification: Synthesizing a derivative of the aldehyde that contains a suitable leaving group (e.g., tosylate, mesylate, or nitro group) at a position amenable to nucleophilic substitution.

Radiolabeling: Reacting this precursor with [18F]fluoride to displace the leaving group and incorporate the radioisotope.

Purification: Rapidly purifying the final radiolabeled probe using techniques like High-Performance Liquid Chromatography (HPLC) to ensure it is suitable for in vivo use.

Such radiolabeled analogs would enable researchers to study the distribution of the compound, its binding to specific targets in the body, and its metabolic fate in real-time, providing critical data to guide the development of therapeutic agents derived from the same chemical scaffold. nih.gov

Future Research Directions and Unaddressed Challenges

Development of More Efficient and Sustainable Synthetic Routes

The current synthetic approaches to polysubstituted benzaldehydes often rely on classical methods that may lack efficiency and sustainability. Future research will undoubtedly focus on developing greener and more atom-economical pathways to 3-Chloro-2,6-dimethoxybenzaldehyde.

One promising avenue is the application of C-H functionalization strategies. nih.govresearchgate.netacs.org Instead of building the aromatic ring with the substituents already in place, these methods would involve the direct and selective introduction of the chloro and formyl groups onto a 1,3-dimethoxybenzene (B93181) precursor. This approach could significantly shorten synthetic sequences and reduce waste. Another area of development is the use of one-pot reduction/cross-coupling procedures starting from readily available benzoic acid derivatives, which can offer a rapid and efficient route to highly functionalized benzaldehydes. acs.org

Furthermore, the principles of green chemistry are expected to play a pivotal role. This includes the exploration of biocatalytic methods, such as using engineered microorganisms to produce aromatic aldehydes from simple feedstocks, thereby avoiding harsh reagents and conditions. acs.orgmit.edumit.edu The use of safer solvents, microwave-assisted synthesis, and recyclable catalysts are also key aspects of developing more sustainable routes. researchgate.net

Proposed Synthetic StrategyPotential AdvantagesKey Challenges
Direct C-H Functionalization High atom economy, reduced step count.Achieving high regioselectivity in the presence of multiple directing groups.
One-Pot Reduction/Cross-Coupling Speed and efficiency from readily available precursors.Compatibility of reagents and intermediates in a single pot.
Biocatalysis/Microbial Synthesis Use of renewable feedstocks, mild reaction conditions.Low product titers and complex downstream processing.
Microwave-Assisted Synthesis Rapid reaction times and potentially higher yields.Scalability and ensuring uniform heating.

Exploration of Novel Reactivity Patterns

The unique substitution pattern of this compound suggests a range of reactivity that is yet to be fully explored. The steric hindrance from the two ortho-methoxy groups can be expected to influence the accessibility of the aldehyde functionality, potentially leading to unique selectivity in reactions.

Future research will likely investigate the participation of this aldehyde in multicomponent reactions , where its specific steric and electronic properties could lead to the formation of novel and complex molecular scaffolds in a single step. beilstein-journals.org The electron-donating methoxy (B1213986) groups, in concert with the electron-withdrawing chloro group, also present an interesting case for studying electrophilic aromatic substitution on the ring, with the potential for further functionalization at the C4 and C5 positions.

The development of transient directing groups could also unlock new avenues for C-H functionalization at positions that are typically difficult to access, allowing for the introduction of a wide range of substituents. nih.govresearchgate.netacs.org

Advanced Spectroscopic Characterization of Complex Derivatives

While standard spectroscopic techniques such as 1D NMR (¹H and ¹³C) and IR spectroscopy are fundamental for the characterization of this compound and its simple derivatives, the elucidation of more complex structures derived from this scaffold will necessitate the use of advanced methods. docbrown.infolibretexts.org

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the structure of complex molecules. numberanalytics.comharvard.eduyoutube.com Future research on derivatives of this compound will heavily rely on experiments such as:

COSY (Correlation Spectroscopy) to establish proton-proton coupling networks.

HSQC (Heteronuclear Single Quantum Coherence) to identify direct carbon-proton correlations.

HMBC (Heteronuclear Multiple Bond Correlation) to map long-range carbon-proton correlations, which is crucial for piecing together the molecular framework.

For even more complex systems, such as oligomers or materials incorporating this aldehyde, solid-state NMR and advanced mass spectrometry techniques will be essential.

Spectroscopic TechniqueInformation GainedApplication to Derivatives
COSY ¹H-¹H connectivity through bonds.Establishing the structure of side chains and substituent modifications.
HSQC Direct ¹H-¹³C correlations.Assigning protonated carbons in the aromatic ring and derivatives.
HMBC Long-range ¹H-¹³C correlations (2-3 bonds).Determining the connectivity of quaternary carbons and linking different parts of a complex molecule.
NOESY ¹H-¹H through-space correlations.Elucidating the three-dimensional structure and stereochemistry.

Deeper Computational Insights into Mechanism and Interactions

Computational chemistry, particularly Density Functional Theory (DFT) , offers a powerful tool to understand the intricacies of this compound's structure and reactivity at a molecular level. researchgate.netnih.govmdpi.com Future computational studies will be pivotal in several areas.

Firstly, DFT calculations can elucidate the mechanisms of reactions involving this aldehyde, helping to explain observed regioselectivity and reactivity patterns. nih.gov By modeling transition states and reaction intermediates, researchers can predict the most favorable reaction pathways and design more efficient synthetic strategies.

Secondly, computational methods can provide deep insights into the non-covalent interactions of derivatives. This is particularly relevant for understanding how these molecules might interact with biological targets or self-assemble into larger structures. Studies on related polychlorinated and dimethoxybenzene systems have shown the power of these methods in understanding electronic properties and intermolecular forces. nih.govnih.gov The calculation of properties like the HOMO-LUMO energy gap and molecular electrostatic potential can predict the reactivity and stability of novel derivatives. nih.govnih.gov

Expanding the Scope of Applications in Emerging Fields

While benzaldehydes, in general, are widely used as intermediates in the pharmaceutical, fragrance, and dye industries, the specific substitution pattern of this compound could make it a valuable building block in more specialized and emerging fields. sprchemical.comnumberanalytics.com

The combination of electron-rich methoxy groups and a halogen atom makes it an interesting precursor for materials science . For instance, it could be used to synthesize novel ligands for catalysts or as a monomer for functional polymers with unique electronic or optical properties. Benzaldehyde-functionalized polymers have already been shown to be useful in constructing reactive vesicles. nih.gov

In medicinal chemistry , this aldehyde could serve as a starting point for the synthesis of complex molecules with potential biological activity. The specific arrangement of substituents provides a three-dimensional architecture that could be exploited for targeted interactions with enzymes or receptors. Substituted benzaldehydes have been investigated for a range of therapeutic applications, including as agents that interact with hemoglobin.

Addressing Synthetic Challenges for Scalable Production

A significant hurdle in the widespread application of a novel chemical entity is the ability to produce it on a large scale in a cost-effective and safe manner. For this compound, several challenges must be addressed.

The synthesis of polysubstituted aromatic compounds can be complex, often involving multiple steps with the potential for side reactions and purification difficulties. google.com The presence of a chloro substituent also raises concerns about the potential formation of polychlorinated byproducts, which can be environmentally persistent and require careful management. researchgate.netresearchgate.net

Future research must focus on developing robust and scalable synthetic processes. This includes optimizing reaction conditions to maximize yield and minimize impurities, as well as developing efficient purification protocols. The exploration of flow chemistry could offer a safer and more controlled environment for synthesis, particularly for reactions that are difficult to manage in large batches. Furthermore, the development of biocatalytic routes, as mentioned earlier, could provide a more sustainable and economically viable path to large-scale production. acs.orgmit.edu

Q & A

Q. What are the common synthetic routes for preparing 3-Chloro-2,6-dimethoxybenzaldehyde in laboratory settings?

Answer: The compound is typically synthesized via direct chlorination of 2,6-dimethoxybenzaldehyde using chlorinating agents such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS). For example, bromination of 2,6-dimethoxybenzaldehyde with Br₂ in acetic acid (yielding brominated analogs) can be adapted for chloro derivatives by substituting with Cl₂ or NCS under controlled conditions . Alternatively, nucleophilic aromatic substitution on pre-functionalized substrates (e.g., 3-nitro-2,6-dimethoxybenzaldehyde) using CuCl₂ as a catalyst may introduce the chloro group . Key Considerations:

  • Use inert atmospheres (N₂/Ar) to prevent oxidation of the aldehyde group.
  • Monitor reaction progress via TLC or HPLC to avoid over-chlorination .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • NMR Spectroscopy:
    • ¹H NMR : Distinct signals for methoxy groups (δ 3.8–4.0 ppm), aldehyde proton (δ ~10.1 ppm), and aromatic protons (δ 6.5–7.5 ppm, split due to substituents) .
    • ¹³C NMR : Peaks for carbonyl (δ ~190 ppm), methoxy carbons (δ ~55–60 ppm), and aromatic carbons (δ 110–150 ppm) .
  • IR Spectroscopy: Strong absorption at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O of methoxy groups) .
  • Mass Spectrometry (GC-MS or LC-MS): Molecular ion peak [M⁺] at m/z 200–202 (Cl isotope pattern) confirms molecular weight .

Q. What are the typical reactivity patterns of this compound in organic synthesis?

Answer: The compound participates in:

  • Nucleophilic Aromatic Substitution (NAS): Chlorine at the 3-position is meta-directing, enabling substitution with amines or alkoxides under basic conditions .
  • Aldol Condensation: The aldehyde group reacts with ketones/enolates to form α,β-unsaturated carbonyl compounds .
  • Reduction: NaBH₄ or LiAlH₄ reduces the aldehyde to a primary alcohol, retaining the chloro and methoxy groups .

Advanced Research Questions

Q. How can reaction conditions be optimized for the chlorination of 2,6-dimethoxybenzaldehyde to minimize by-products?

Answer:

  • Temperature Control: Maintain 0–5°C during chlorinating agent addition to suppress side reactions (e.g., aldehyde oxidation or di-chlorination) .
  • Catalyst Screening: FeCl₃ or AlCl₃ enhances regioselectivity for mono-chlorination at the 3-position .
  • Solvent Choice: Use polar aprotic solvents (e.g., DCM or acetonitrile) to stabilize intermediates and improve yield .
    Data Contradiction Analysis:
    Discrepancies in catalyst efficiency (e.g., FeCl₃ vs. AlCl₃) require controlled experiments comparing reaction kinetics and by-product profiles via GC-MS .

Q. What strategies resolve conflicting data on the stability of this compound under acidic vs. basic conditions?

Answer:

  • Acidic Conditions: The aldehyde group may undergo hydration or dimerization. Stability tests (pH 1–3, 25–60°C) with NMR monitoring can quantify degradation rates .
  • Basic Conditions: Methoxy groups are susceptible to demethylation above pH 10. Use LC-MS to detect demethylated by-products and adjust reaction pH to 8–9 for optimal stability .
    Methodological Approach:
    Combine accelerated stability studies (ICH guidelines) with DFT calculations to predict degradation pathways .

Q. How does the electronic effect of substituents influence the reactivity of this compound in cross-coupling reactions?

Answer:

  • Methoxy Groups: Electron-donating groups activate the ring toward electrophilic substitution but deactivate it toward NAS.
  • Chloro Group: Withdraws electron density, enhancing NAS at the 3-position but reducing reactivity in Pd-catalyzed couplings (e.g., Suzuki-Miyaura).
    Experimental Design:
    Compare reaction rates of 3-Cl vs. 3-Br analogs in Buchwald-Hartwig amination to assess electronic vs. leaving-group effects .

Q. What are the applications of this compound in drug discovery?

Answer: The compound serves as a precursor for:

  • Anticancer Agents: Functionalization via NAS yields analogs targeting kinase inhibitors (e.g., imatinib derivatives) .
  • Antimicrobial Scaffolds: Aldehyde condensation with hydrazines generates Schiff bases with demonstrated antibacterial activity .
    Methodological Insight:
    Use computational docking (e.g., AutoDock Vina) to predict binding affinities of derivatives before synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.